![molecular formula C9H21N5 B8694398 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine](/img/structure/B8694398.png)
2-[3-(4-methylpiperazin-1-yl)propyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-methylpiperazin-1-yl)propyl]guanidine: is a chemical compound that features a piperazine ring substituted with a methyl group and a guanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine typically involves the reaction of 4-methylpiperazine with a suitable guanidine derivative. One common method is the reaction of 4-methylpiperazine with cyanamide under basic conditions, followed by the addition of a propyl group through alkylation reactions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the guanidine moiety.
Substitution: Substituted derivatives with different functional groups replacing the guanidine moiety.
Aplicaciones Científicas De Investigación
Chemistry: 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its use as an antimicrobial or antiviral agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The piperazine ring may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- N-[3-(4-Benzyl-piperazin-1-yl)-propyl]-guanidine
- N-[3-(4-Chlorophenyl-piperazin-1-yl)-propyl]-guanidine
- N-[3-(4-Methoxyphenyl-piperazin-1-yl)-propyl]-guanidine
Comparison: 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C9H21N5 |
|---|---|
Peso molecular |
199.30 g/mol |
Nombre IUPAC |
2-[3-(4-methylpiperazin-1-yl)propyl]guanidine |
InChI |
InChI=1S/C9H21N5/c1-13-5-7-14(8-6-13)4-2-3-12-9(10)11/h2-8H2,1H3,(H4,10,11,12) |
Clave InChI |
BKTZIZAWQMGVPX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


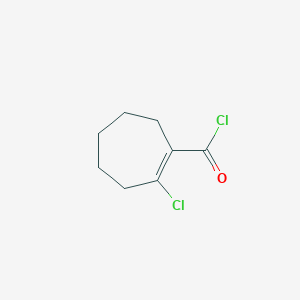
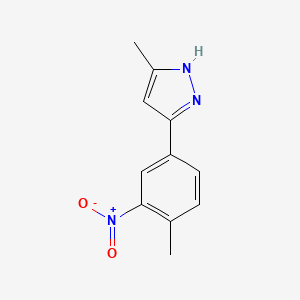
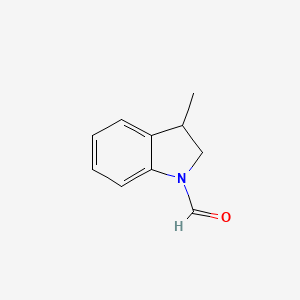
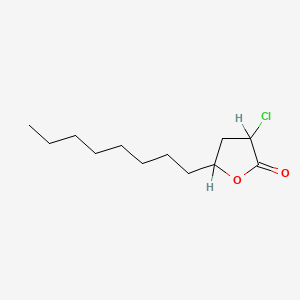
![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B8694356.png)
![[2-(Trifluoromethyl)-1H-indol-3-yl]methanol](/img/structure/B8694374.png)
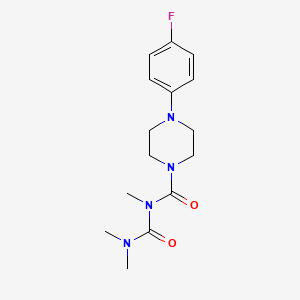
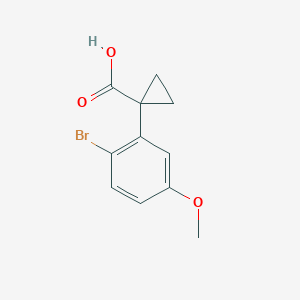
![1-Benzo[b]thiophen-3-yl-3chloro-1-propanone](/img/structure/B8694392.png)
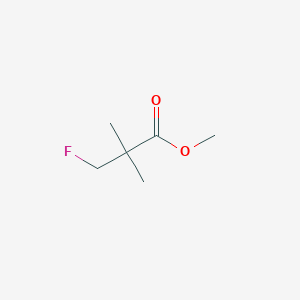
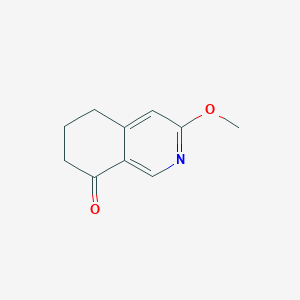
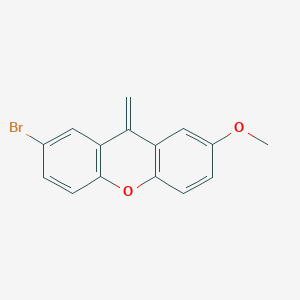
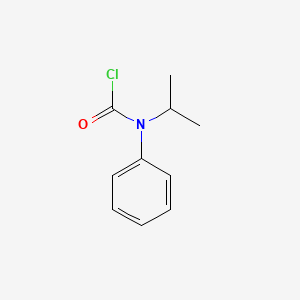
![4-[2-(4-Chloro-phenyl)-5,5-dimethyl-cyclohex-1-enylmethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B8694417.png)
